molecular formula C6H4BBrF2O2 B1275741 4-Bromo-2,6-difluorophenylboronic acid CAS No. 352535-81-0

4-Bromo-2,6-difluorophenylboronic acid

Cat. No. B1275741
CAS RN: 352535-81-0
M. Wt: 236.81 g/mol
InChI Key: QHYNAULNEIXXPC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 352535-81-0 . It has a molecular weight of 236.81 and is typically stored in a refrigerator . The compound is solid in physical form and is white in color .


Molecular Structure Analysis

The InChI Code for 4-Bromo-2,6-difluorophenylboronic acid is 1S/C6H4BBrF2O2/c8-3-1-4 (9)6 (7 (11)12)5 (10)2-3/h1-2,11-12H . The InChI Key is QHYNAULNEIXXPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,6-difluorophenylboronic acid are not detailed in the search results, boronic acids are generally used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

4-Bromo-2,6-difluorophenylboronic acid is a solid, white compound . and is typically stored in a refrigerator . The compound is shipped at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 4-Bromo-2,6-difluorophenylboronic acid involves its interaction with a transition metal catalyst, typically palladium . In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by 4-Bromo-2,6-difluorophenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various applications, from drug development to materials science .

Pharmacokinetics

As a boronic acid derivative, it’s likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions .

Result of Action

The result of the action of 4-Bromo-2,6-difluorophenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, enabling the creation of a wide range of substances, from pharmaceuticals to polymers .

Action Environment

The action of 4-Bromo-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a mild and functional group tolerant environment . Additionally, the stability and reactivity of the boronic acid can be affected by factors such as temperature and pH .

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYNAULNEIXXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399603
Record name 4-Bromo-2,6-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorophenylboronic acid

CAS RN

352535-81-0
Record name 4-Bromo-2,6-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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